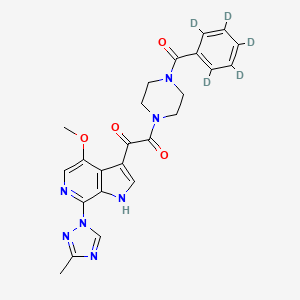![molecular formula C22H41FN2O5Si2 B13437793 (2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/structure/B13437793.png)
(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is a synthetic nucleoside analog This compound is characterized by the presence of a fluorine atom at the 2’ position and two tert-butyldimethylsilyl (TBDMS) protecting groups at the 3’ and 5’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine typically involves multiple steps, including the protection of hydroxyl groups, fluorination, and methylation. One common approach starts with the protection of the 3’ and 5’ hydroxyl groups of a uridine derivative using tert-butyldimethylsilyl chloride in the presence of imidazole and dimethylformamide . The fluorination at the 2’ position can be achieved using diethylaminosulfur trifluoride (DAST) under controlled conditions . The final step involves the methylation of the 2’ position using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The process involves stringent quality control measures to ensure the consistency and reproducibility of the final product.
化学反応の分析
Types of Reactions
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, acetonitrile, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: NaN3, dimethyl sulfoxide (DMSO), elevated temperature.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Azide derivatives.
科学的研究の応用
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of (2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 2’ position enhances the compound’s resistance to enzymatic degradation, while the TBDMS groups increase its lipophilicity, facilitating cellular uptake . The compound targets specific enzymes involved in nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .
類似化合物との比較
Similar Compounds
2’-Fluoro-2’-deoxyuridine: Lacks the TBDMS protecting groups, making it less stable and less lipophilic.
2’-Methyl-2’-deoxyuridine: Does not have the fluorine atom, resulting in different biological activity.
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-deoxyuridine: Lacks the fluorine and methyl groups, affecting its chemical properties.
Uniqueness
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is unique due to the combination of fluorine, methyl, and TBDMS groups, which confer enhanced stability, lipophilicity, and biological activity compared to similar compounds .
特性
分子式 |
C22H41FN2O5Si2 |
|---|---|
分子量 |
488.7 g/mol |
IUPAC名 |
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluoro-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H41FN2O5Si2/c1-20(2,3)31(8,9)28-14-15-17(30-32(10,11)21(4,5)6)22(7,23)18(29-15)25-13-12-16(26)24-19(25)27/h12-13,15,17-18H,14H2,1-11H3,(H,24,26,27)/t15-,17-,18-,22-/m1/s1 |
InChIキー |
MIKYGDYNNJBTEG-UVLLPENVSA-N |
異性体SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)F |
正規SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


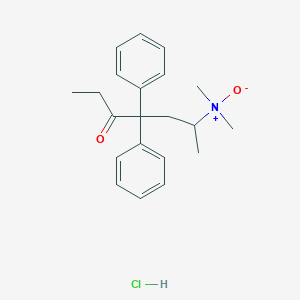
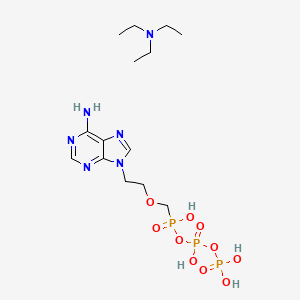

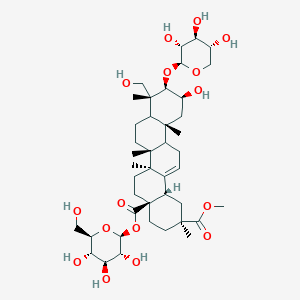
![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)
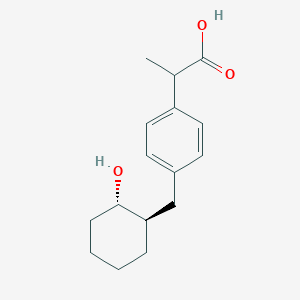

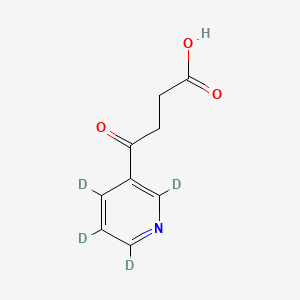
![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)

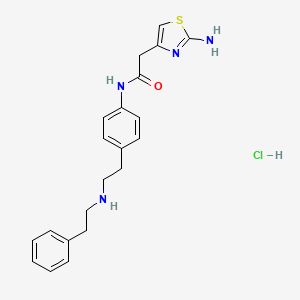
![6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine](/img/structure/B13437806.png)

